

Murrangatin diacetate CAS number 51650-59-0

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Compound of Interest

Compound Name: Murrangatin diacetate

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A Technical Guide to Murrangatin Diacetate

COMPOUND IDENTIFICATION: Murrangatin Diacetate CAS NUMBER: 51650-59-0

This document provides a comprehensive technical overview of **Murrangatin diacetate**, a natural coumarin derivative. Due to the limited availability of specific research on the diacetate form, this guide incorporates data on its parent compound, Murrangatin, to provide insights into its potential biological activities and mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Murrangatin diacetate is a natural product isolated from plants of the Rutaceae family, notably from the herbs of Murraya exotica L. and the stem and leaves of Rauia resinosa.[1][2] It is a derivative of the coumarin Murrangatin. The fundamental properties of **Murrangatin diacetate** and its parent compound are summarized below.



Property	Murrangatin Diacetate	Murrangatin (Parent Compound)
CAS Number	51650-59-0[3]	37126-91-3[4]
Molecular Formula	C19H20O7[3]	C15H16O5[4]
Molecular Weight	360.36 g/mol [3]	276.28 g/mol [4]
Synonyms	2H-1-Benzopyran-2-one, 8- [(1R,2S)-1,2-bis(acetyloxy)-3- methyl-3-buten-1-yl]-7- methoxy-, rel-(+)-[3]	8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one
Natural Source	Murraya exotica L., Rauia resinosa[1][2]	Murraya exotica[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]	Not specified
Physical Appearance	Powder[2]	Not specified

Biological Activity and Potential Applications

While direct studies on **Murrangatin diacetate** are limited, research on its parent compound, Murrangatin, reveals significant biological activity, suggesting potential therapeutic applications. Coumarins as a class are known for their diverse pharmacological properties, including antitumor and anti-inflammatory effects.[5]

Anti-Angiogenic and Antitumor Activity (Murrangatin)

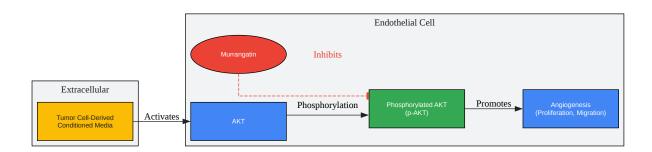
Research has demonstrated that Murrangatin can suppress angiogenesis, a critical process in tumor growth and metastasis. A key study found that Murrangatin inhibits tumor-induced angiogenesis, at least in part, through the regulation of the AKT signaling pathway.[6] It was shown to significantly reduce AKT phosphorylation in human umbilical vein endothelial cells (HUVECs).[6] These findings position Murrangatin as a potential candidate for the development of novel anti-lung-cancer drugs.[6]



Given that diacetate derivatives are often synthesized to improve bioavailability or alter activity, it is plausible that **Murrangatin diacetate** could exhibit similar or enhanced anti-angiogenic properties.

Signaling Pathway: Inhibition of Angiogenesis

The mechanism by which the parent compound, Murrangatin, exerts its anti-angiogenic effects involves the inhibition of the AKT signaling pathway, a central regulator of cell survival, proliferation, and angiogenesis. The pathway is depicted below.



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Caption: Murrangatin inhibits tumor-induced angiogenesis by blocking AKT phosphorylation.

Experimental Protocols

Specific experimental protocols for **Murrangatin diacetate** are not available in the cited literature. However, a general methodology for the isolation and characterization of coumarins from plant sources can be described. This workflow represents a standard approach used in phytochemistry to identify and study compounds like **Murrangatin diacetate**.

Protocol: General Isolation of Coumarins from Plant Material

- Extraction:
 - Air-dry and powder the plant material (e.g., leaves and stems of Murraya exotica).

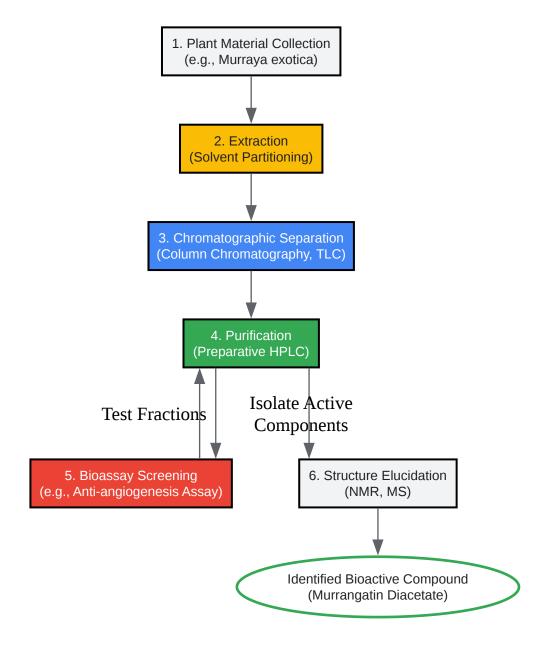


- Perform sequential solvent extraction using solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents such as ethyl acetate and methanol.
- Concentrate the extracts in vacuo using a rotary evaporator to yield crude extracts.
- Fractionation and Purification:
 - Subject the biologically active crude extract (e.g., ethyl acetate extract) to column chromatography over silica gel.
 - Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate) to separate the extract into multiple fractions.
 - Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
 - Further purify the target fractions using preparative High-Performance Liquid
 Chromatography (HPLC) to isolate pure compounds.
- Structure Elucidation:
 - Identify the structure of the isolated pure compound using spectroscopic techniques.
 - Mass Spectrometry (MS): Determine the molecular weight and molecular formula.
 - Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC)
 NMR spectroscopy to determine the complete chemical structure and stereochemistry.
 - Compare the obtained data with published literature values for confirmation.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of bioactive natural products, from plant collection to final characterization.





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Caption: A standard workflow for isolating and identifying natural products like **Murrangatin** diacetate.

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